Doxofylline Impurity 1
Overview
Description
Doxofylline Impurity 1 is a chemical compound associated with the drug doxofylline, which is used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). Doxofylline is a methylxanthine derivative that functions as a phosphodiesterase inhibitor, leading to bronchodilation and anti-inflammatory effects . This compound is one of the impurities that can be formed during the synthesis or degradation of doxofylline .
Mechanism of Action
- Doxofylline Impurity 1 is a methylxanthine derivative, similar to doxofylline, which is used in the treatment of chronic obstructive pulmonary disease (COPD), bronchial asthma, and pulmonary disease with a spastic bronchial component .
Target of Action
Mode of Action
Its safety profile and efficacy make it a valuable option for managing respiratory conditions . 🌿🫁
Preparation Methods
The preparation of Doxofylline Impurity 1 involves specific synthetic routes and reaction conditions. One method involves the use of doxofylline as a starting material, which undergoes various chemical reactions to form the impurity. The synthetic route typically includes steps such as alkylation, cyclization, and purification. Industrial production methods may involve optimizing these reactions to achieve higher yields and purity levels, often using advanced techniques like high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Doxofylline Impurity 1 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield dehydroxylated products .
Scientific Research Applications
Doxofylline Impurity 1 has several scientific research applications. In pharmaceutical research, it is used as a reference standard for quality control and method validation . It is also employed in forced degradation studies to understand the stability and degradation pathways of doxofylline. Additionally, this compound is used in the identification of unknown impurities and the assessment of genotoxic potential, making it valuable in drug development and regulatory compliance .
Comparison with Similar Compounds
Doxofylline Impurity 1 can be compared with other similar compounds, such as theophylline and aminophylline, which are also methylxanthine derivatives used in the treatment of respiratory diseases . Unlike theophylline, doxofylline and its impurities have a better safety profile with fewer side effects . Other similar compounds include various doxofylline-related impurities, such as 1,3-dimethyl-6,7,9,10-tetrahydro-7,10-epoxy[1,4]oxazepino[5,4-f]purine-2,4(1H,3H)-dione and theophylline-7-acetaldehyde .
Properties
IUPAC Name |
3-(1,3-dioxolan-2-ylmethyl)-N-methyl-5-(methylamino)imidazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3/c1-11-9-8(10(15)12-2)14(6-13-9)5-7-16-3-4-17-7/h6-7,11H,3-5H2,1-2H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNGFFZEKHUMKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N(C=N1)CC2OCCO2)C(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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